

# Application Note: Sensitive and Selective Detection of Auroxanthin using LC-MS/MS

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## Compound of Interest

Compound Name: **Auroxanthin**

Cat. No.: **B1253456**

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## Introduction

**Auroxanthin** is a furanoid carotenoid derived from the rearrangement of violaxanthin, an epoxide xanthophyll.<sup>[1]</sup> Like other carotenoids, **auroxanthin** is recognized for its potent antioxidant properties, which are relevant to human health and disease prevention.<sup>[2]</sup> Its presence in various natural sources, including certain plants and fruits, necessitates sensitive and selective analytical methods for its quantification in complex biological matrices. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive detection and quantification of **auroxanthin**. The described protocol is based on established methodologies for related xanthophylls and provides a robust starting point for researchers.

## Chemical Properties of Auroxanthin

Property	Value	Reference
Molecular Formula	C <sub>40</sub> H <sub>56</sub> O <sub>4</sub>	[3]
Molecular Weight	600.9 g/mol	[3]
Monoisotopic Mass	600.41786026 Da	[3]
Chemical Class	Tetraterpenoid	[4]

# Experimental Protocols

## Sample Preparation

The extraction of **auroxanthin** from its matrix is a critical step due to the susceptibility of carotenoids to degradation from light, heat, and oxidation. All procedures should be performed under dim light and reduced temperature.

### Materials:

- Biological matrix (e.g., plant tissue, fruit homogenate, or plasma)
- Internal Standard (IS) (e.g.,  $\beta$ -apo-8'-carotene or a stable isotope-labeled carotenoid)
- Antioxidant (e.g., Butylated hydroxytoluene - BHT)
- Solvents (HPLC or MS grade): Methanol, Methyl tert-butyl ether (MTBE), Hexane, Acetone, Ethanol
- Anhydrous sodium sulfate
- Nitrogen gas supply
- Vortex mixer
- Centrifuge

### Protocol for Plant/Fruit Samples:

- Homogenize 1-2 grams of the sample in a blender or with a mortar and pestle.
- To the homogenized sample, add 10 mL of a solvent mixture of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT.
- Vortex vigorously for 5 minutes.
- Centrifuge at 4000 x g for 10 minutes at 4°C.
- Carefully collect the upper organic supernatant.

- Repeat the extraction of the pellet with another 10 mL of the solvent mixture.
- Pool the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

## LC-MS/MS Analysis

This method utilizes a reversed-phase C30 column, which is known for its excellent shape selectivity for carotenoid isomers.

Liquid Chromatography (LC) Conditions:

Parameter	Recommended Setting
Column	C30 Carotenoid Column (e.g., 250 x 4.6 mm, 3 $\mu$ m)
Mobile Phase A	Methanol with 0.1% formic acid
Mobile Phase B	Methyl tert-butyl ether (MTBE) with 0.1% formic acid
Gradient	0-2 min: 95% A, 5% B 2-15 min: Linear gradient to 50% A, 50% B 15-20 min: Hold at 50% A, 50% B 20-22 min: Return to 95% A, 5% B 22-30 min: Re-equilibration
Flow Rate	0.8 mL/min
Column Temperature	30°C
Injection Volume	10 $\mu$ L

Mass Spectrometry (MS) Conditions:

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

#### Proposed MRM Transitions for **Auroxanthin**:

Based on the molecular weight of **auroxanthin** (600.9 g/mol) and known fragmentation patterns of similar xanthophylls, the following MRM transitions are proposed for sensitive and selective detection. The protonated molecule  $[M+H]^+$  is expected at m/z 601.4.

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV) - Starting Point	Description
601.4	583.4	20	Loss of water (H <sub>2</sub> O)
601.4	495.4	25	Further fragmentation of the polyene chain
601.4	181.1	35	Fragment ion from the end-ring structure

Collision energies should be optimized for the specific instrument used.

## Quantitative Data

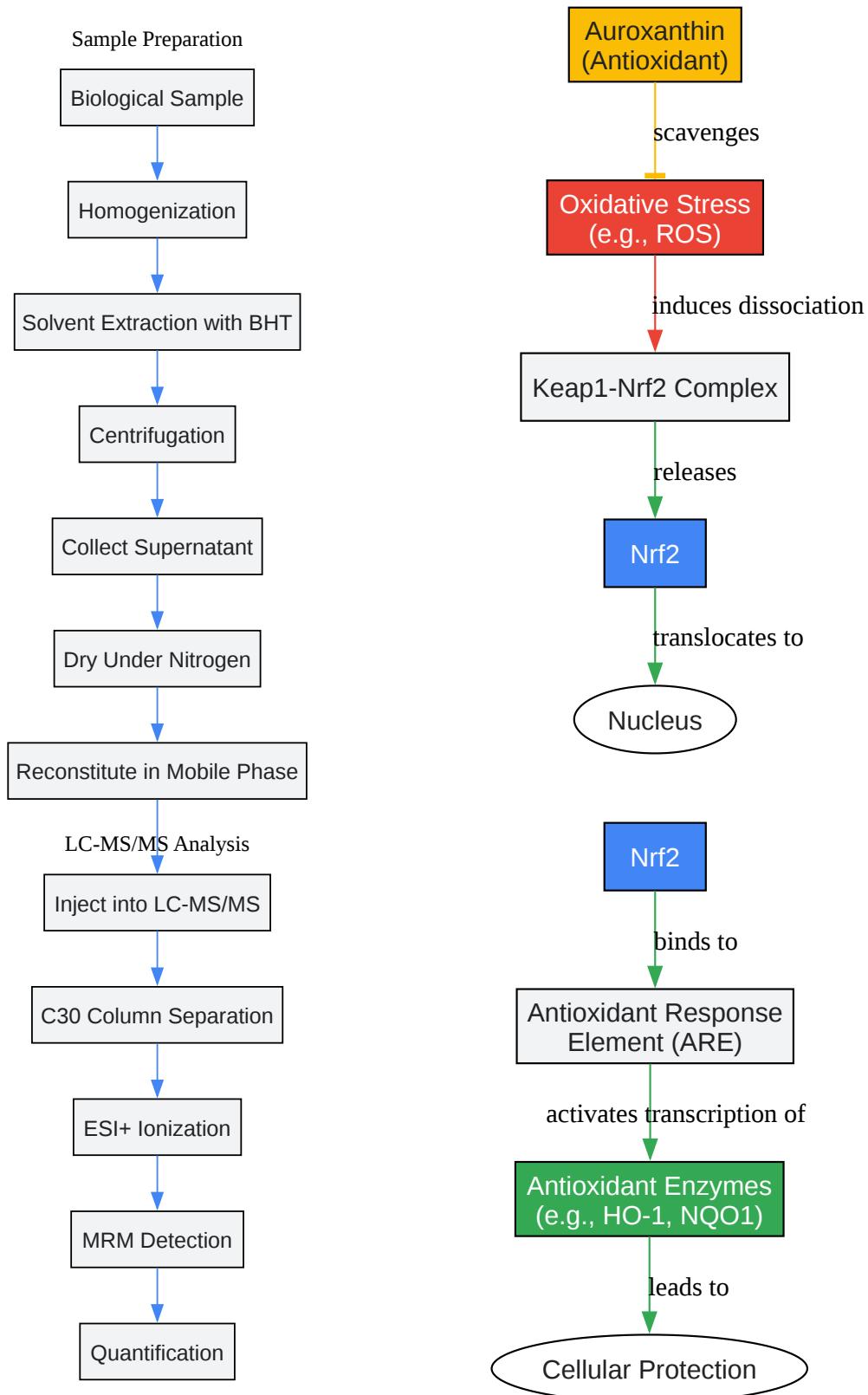
While specific quantitative data for **auroxanthin** using a validated LC-MS/MS method is not widely available in the literature, the following table presents typical performance

characteristics for the closely related xanthophylls, lutein and zeaxanthin, to provide an expected range of performance for the proposed method.

Analyte	Linearity Range (ng/mL)	LOD (ng/mL)	LOQ (ng/mL)	Reference
Lutein	4 - 500	4	4	
Zeaxanthin	0.1 - 50	0.08	0.3	[5]
Lutein	-	2.5	8.3	[6]

## Visualizations

## Experimental Workflow

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